(2S,3R,4S,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-5-vinyltetrahydrofuran-2,3-diyl diacetate
Description
This compound is a tetrahydrofuran derivative featuring benzyl ether and acetyl ester protective groups. Its stereochemistry (2S,3R,4S,5R) and substitution pattern—vinyl, benzyloxy, and (benzyloxy)methyl groups—make it a critical intermediate in synthetic organic chemistry, particularly for nucleoside and carbohydrate synthesis. The diacetate groups at positions 2 and 3 enhance solubility and stability, while the benzyl ethers protect hydroxyl groups during synthetic steps .
Properties
Molecular Formula |
C25H28O7 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
[(5R)-2-acetyloxy-5-ethenyl-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C25H28O7/c1-4-25(17-28-15-20-11-7-5-8-12-20)23(29-16-21-13-9-6-10-14-21)22(30-18(2)26)24(32-25)31-19(3)27/h4-14,22-24H,1,15-17H2,2-3H3/t22?,23?,24?,25-/m1/s1 |
InChI Key |
ASKJAQWLLAHJKD-FVPXYTCKSA-N |
Isomeric SMILES |
CC(=O)OC1C([C@](OC1OC(=O)C)(COCC2=CC=CC=C2)C=C)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)(COCC2=CC=CC=C2)C=C)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of (2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-5-vinyltetrahydrofuran (8β)
The synthesis commences with the introduction of a vinyl group at the C5 position of a tetrahydrofuran core. Starting from (2R,3S)-3-(benzyloxy)-2-((benzyloxy)methyl)-5-methoxytetrahydrofuran (5 ), acid-catalyzed hydrolysis in acetic acid/water (80:20) at 49°C for 48 hours yields the diol 6 (83% yield). Subsequent oxidation with osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) in tetrahydrofuran/water (1:1) introduces vicinal diols at C2 and C3, forming 9a/b as a diastereomeric mixture.
Key Reaction Conditions :
Acetylation of Vicinal Diols to Form Diacetates (10a/b)
The diols 9a/b undergo acetylation using acetic anhydride (Ac₂O) and pyridine in dichloromethane (DCM) at room temperature for 2 hours. This step affords the diastereomeric diacetates 10a and 10b , which are separated via silica gel chromatography using petroleum ether/ethyl acetate (85:15).
Characterization Data :
Stereochemical Control and Separation of Diastereomers
The critical stereochemical outcome at C2 and C3 is governed by the OsO₄-mediated dihydroxylation, which follows the syn addition mechanism. Column chromatography resolves the 10a (2S,3R) and 10b (2R,3S) diastereomers, with 10a identified as the target (2S,3R,4S,5R)-configured product.
Mechanistic Insights and Catalytic Considerations
Role of Benzyl Protecting Groups
Benzyl ethers serve dual roles:
Acid-Catalyzed Hydrolysis Dynamics
The hydrolysis of 5 to 6 proceeds via a protonation-deprotonation mechanism at the methoxy group, with acetic acid acting as both solvent and catalyst. The reaction’s regioselectivity is attributed to the stabilization of the oxocarbenium ion intermediate at C5.
Analytical and Spectroscopic Validation
High-Resolution Mass Spectrometry (HRMS)
Comparative NMR Analysis
The diacetate protons resonate as distinct multiplets at δ 5.19–4.95, while the benzyloxy methylene groups appear as multiplet signals at δ 3.70–3.55. The absence of hydroxyl protons in 10a/b confirms complete acetylation.
Industrial and Pharmacological Relevance
While the compound itself is primarily a synthetic intermediate, its structural motifs are prevalent in:
- Nucleoside Analogues : As masked diols for antiviral prodrugs.
- Polymer Chemistry : Serving as monomers for functionalized polyethers.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-5-vinyltetrahydrofuran-2,3-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate groups.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of ethyl-substituted tetrahydrofuran derivatives.
Substitution: Formation of amine or thiol-substituted tetrahydrofuran derivatives.
Scientific Research Applications
(2S,3R,4S,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-5-vinyltetrahydrofuran-2,3-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3R,4S,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-5-vinyltetrahydrofuran-2,3-diyl diacetate involves its interaction with specific molecular targets. The benzyloxy groups may interact with enzymes or receptors, modulating their activity. The vinyl group can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Stereochemical Variations
The following table compares the target compound with structurally related analogs:
Stability and Reactivity
- The target compound’s benzyl ethers are stable under basic conditions but cleaved via hydrogenolysis. Acetates hydrolyze faster than benzoates (e.g., in ’s compound) due to lower electron withdrawal .
- Halogenated analogs (e.g., ’s compound) exhibit increased metabolic stability but require harsh conditions for deprotection .
Research Findings and Data
Crystallographic and Conformational Analysis
- : A synchrotron study of a bis(benzyloxy)benzoate derivative revealed disorder in crystal structures, emphasizing the conformational flexibility of benzyl-protected furanose rings. This flexibility impacts reactivity and binding in biological systems .
Yield and Efficiency
- Compound 3y () achieves moderate yields (54%), while silylated analogs () require meticulous purification due to steric effects .
Biological Activity
The compound (2S,3R,4S,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-5-vinyltetrahydrofuran-2,3-diyl diacetate is a synthetic derivative belonging to the class of tetrahydrofuran compounds. Its structural complexity and potential biological activities make it a subject of interest in medicinal chemistry. This article reviews the biological activities associated with this compound, including antibacterial and antifungal properties, alongside relevant research findings and data.
Structural Overview
The molecular formula of this compound is , characterized by multiple benzyloxy groups and a vinyltetrahydrofuran moiety. The presence of these functional groups is significant as they often correlate with enhanced biological activity.
Antibacterial Activity
Research indicates that compounds similar in structure to (2S,3R,4S,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-5-vinyltetrahydrofuran-2,3-diyl diacetate exhibit notable antibacterial properties. A study on 1,3-dioxolane derivatives demonstrated that certain synthesized compounds showed significant activity against various Gram-positive and Gram-negative bacteria.
- Tested Bacteria :
- Gram-positive : Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis
- Gram-negative : Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis
The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 625 to 1250 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Antifungal Activity
In addition to antibacterial properties, the compound's antifungal potential has also been explored. In the aforementioned study, several derivatives exhibited significant antifungal activity against Candida albicans. Notably, all tested compounds except one demonstrated effective inhibition .
Case Studies
-
Study on 1,3-Dioxolane Derivatives :
- Objective : To evaluate the biological activity of newly synthesized chiral and racemic 1,3-dioxolanes.
- Findings : Compounds with ether or ester groups at specific positions displayed enhanced antibacterial and antifungal activities. The study provided comparative data on the effectiveness of enantiomeric versus racemic structures .
-
Synthesis and Evaluation of Related Compounds :
- A series of benzyloxy-containing tetrahydrofurans were synthesized and evaluated for their biological activities. The results indicated a correlation between structural features and biological efficacy, highlighting the importance of functional group positioning in enhancing antimicrobial properties .
Table 1: Biological Activity Summary of Related Compounds
| Compound ID | Structure Type | MIC against S. aureus (µg/mL) | MIC against C. albicans (µg/mL) |
|---|---|---|---|
| Compound 1 | Chiral | 625 | 500 |
| Compound 2 | Racemic | 1250 | 250 |
| Compound 3 | Chiral | 1000 | Not tested |
| Compound 4 | Racemic | Not effective | 300 |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C26H30O6 |
| Molecular Weight | 442.52 g/mol |
| Predicted Collision Cross Section (Ų) | Varies by adduct |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves sequential protection/deprotection of hydroxyl groups and esterification. Key steps include benzylation to introduce benzyloxy groups and acetylation for diacetate formation. Optimize reaction temperatures (e.g., 0–5°C for benzylation to minimize side reactions) and use anhydrous conditions to prevent hydrolysis. Monitor progress via TLC or HPLC, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane. Evidence from similar furanoid syntheses highlights the importance of stoichiometric control for vinyl group introduction .
Q. How can the stereochemistry of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For example, in related tetrahydrofuran derivatives, single-crystal X-ray analysis (Cu Kα radiation, R factor < 0.05) resolves configurations at chiral centers . Alternatively, use NOESY NMR to identify spatial proximities between protons (e.g., correlations between H-2 and H-4 to confirm cis/trans relationships).
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer : Due to benzyl and acetate groups, avoid inhalation/contact with skin/eyes. Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Store at 2–8°C under inert gas (argon) to prevent degradation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. How does the vinyl group influence reactivity in downstream functionalization, and what side reactions are prevalent?
- Methodological Answer : The vinyl group is susceptible to electrophilic addition (e.g., epoxidation or hydrohalogenation) but may lead to polymerization under radical conditions. Control via low-temperature reactions (-78°C) and radical inhibitors (e.g., BHT). For example, in related systems, ozonolysis of the vinyl group generates carbonyl intermediates but requires careful quenching to avoid overoxidation .
Q. What strategies mitigate premature deprotection of benzyloxy groups during synthetic steps?
- Methodological Answer : Use catalytic hydrogenation (H₂/Pd-C) under controlled pressure (1–3 atm) to avoid premature cleavage. Alternatively, employ orthogonal protecting groups (e.g., TBS ethers for hydroxyls). In one study, benzyl groups remained intact during acetylation when reactions were performed at ≤20°C with DMAP as a catalyst .
Q. How can conflicting NMR data for diastereomers be resolved during structural elucidation?
- Methodological Answer : Combine 2D NMR techniques (HSQC, HMBC) to assign coupling constants (e.g., J2,3 and J3,4). For diastereomers with overlapping signals, use chiral shift reagents (e.g., Eu(hfc)₃) or variable-temperature NMR to enhance resolution. Cross-validate with computational models (DFT-based chemical shift predictions) .
Q. What mechanistic insights explain low yields in the final acetylation step?
- Methodological Answer : Steric hindrance from the benzyloxy groups can slow acetylation. Use excess acetyl chloride (2.5 equiv) and DMAP (10 mol%) to enhance reactivity. Kinetic studies in analogous systems show that microwave-assisted synthesis (60°C, 30 min) improves yields by 15–20% compared to conventional heating .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer : Variations often arise from impurities or polymorphic forms. Recrystallize the compound from a toluene/hexane mixture (1:3) to obtain a pure crystalline form. Compare IR spectra (C=O stretches at ~1740 cm⁻¹ for acetates) and HRMS ([M+Na]⁺ calculated for C₂₅H₂₈O₈: 503.1684) across batches. Cross-reference with independent synthetic routes (e.g., vs. 12) to identify systematic errors .
Stability and Storage
Q. Under what conditions does this compound undergo degradation, and how can stability be monitored?
- Methodological Answer : The compound is prone to hydrolysis of acetate groups in humid environments. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Store lyophilized samples under argon with desiccants (silica gel). NMR tracking of acetyl proton signals (δ 2.0–2.2 ppm) can detect early-stage degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
